molecular formula C15H13ClO2 B11943676 Benzyl alpha-chlorophenylacetate CAS No. 19484-20-9

Benzyl alpha-chlorophenylacetate

Cat. No.: B11943676
CAS No.: 19484-20-9
M. Wt: 260.71 g/mol
InChI Key: MUVYSAMUJCAUPE-UHFFFAOYSA-N
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Description

Benzyl alpha-chlorophenylacetate is an ester derivative of alpha-chlorophenylacetic acid, where the benzyl group replaces the hydroxyl hydrogen of the carboxylic acid. Its structure consists of a phenyl ring substituted with a chlorine atom at the alpha position (adjacent to the carboxyl group) and a benzyl ester moiety.

Properties

CAS No.

19484-20-9

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

benzyl 2-chloro-2-phenylacetate

InChI

InChI=1S/C15H13ClO2/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

MUVYSAMUJCAUPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl alpha-chlorophenylacetate can be synthesized through the esterification of alpha-chlorophenylacetic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of phenylacetic acid in the presence of a catalyst like red phosphorus at elevated temperatures. The resulting alpha-chlorophenylacetic acid is then esterified with benzyl alcohol under controlled conditions to yield the final product. The process may involve multiple purification steps, including distillation and recrystallization, to achieve the desired purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

Mechanism of Action

The mechanism of action of benzyl alpha-chlorophenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The alpha-chloro group enhances electrophilicity, making the compound susceptible to nucleophilic substitution reactions .
  • Applications : Likely used as an intermediate in organic synthesis, agrochemicals, or pharmaceuticals, based on the pesticidal and pharmaceutical roles of structurally related esters (e.g., chlorobenzilate in , methyl 4-chlorophenylacetate in ).

Comparison with Similar Compounds

Below is a detailed comparison of benzyl alpha-chlorophenylacetate with structurally analogous esters, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
This compound* Not explicitly listed C₁₅H₁₃ClO₂ ~260.7 Benzyl ester, alpha-Cl on phenyl
Methyl 4-chlorophenylacetate 52449-43-1 C₉H₉ClO₂ 184.6 Methyl ester, para-Cl on phenyl
Ethyl alpha-chlorophenylacetate 1674-30-2 C₁₀H₁₁ClO₂ 198.6 Ethyl ester, alpha-Cl on phenyl
Chlorobenzilate (Ethyl ester) 510-15-6 C₁₆H₁₄Cl₂O₃ 325.2 Ethyl ester, di-Cl, hydroxyl groups

*Inferred from structural analogs in .

Reactivity and Stability

  • Nucleophilic Substitution : this compound’s alpha-chloro group facilitates nucleophilic attacks, similar to glycidol tosylate derivatives in . However, the benzyl ester group may reduce reactivity compared to methyl/ethyl esters due to steric hindrance .
  • Hydrolysis : Benzyl esters generally hydrolyze slower than methyl or ethyl esters under acidic/basic conditions due to the benzyl group’s stability. For example, methyl 4-chlorophenylacetate () is more labile in hydrolysis reactions.

Research Findings and Data

Stability in Solvents

Compound Water Solubility Stability in Polar Solvents
This compound Low Stable in ethers, chlorinated solvents
Methyl 4-chlorophenylacetate Moderate Degrades in acidic aqueous media

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